molecular formula C16H12Cl2O3 B1360678 2,5-Dichloro-4'-(1,3-dioxolan-2-YL)benzophenone CAS No. 898760-70-8

2,5-Dichloro-4'-(1,3-dioxolan-2-YL)benzophenone

Cat. No. B1360678
CAS RN: 898760-70-8
M. Wt: 323.2 g/mol
InChI Key: LHJVSKJZVBPFJJ-UHFFFAOYSA-N
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Description

2,5-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone is a chemical compound with the molecular formula C16H12Cl2O3 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2,5-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone consists of a benzophenone core with two chlorine atoms and a 1,3-dioxolane ring . The exact 3D structure is not provided in the available resources.

Scientific Research Applications

  • Synthesis and Fungicidal Activities : The compound is used in the synthesis of fungicides. A study by Talismanov and Popkov (2007) demonstrated that ketalization of benzophenones, including those with 1,3-dioxolane groups, can be used to create compounds with significant fungicidal activities (Talismanov & Popkov, 2007).

  • Synthesis of Monoprotected 1,4-Diketones : Mosca et al. (2001) described the use of a 1,3-dioxolane derivative in the photoinduced alkylation of enones, leading to the synthesis of monoprotected 1,4-diketones. This process is an alternative for synthesizing 1,4-diketones via radicals (Mosca, Fagnoni, Mella, & Albini, 2001).

  • Lithiation and Synthesis of Ortho-Functionalized Benzophenone Derivatives : Research by Lukács, Porcs-Makkay, and Simig (2004) explored the lithiation of 2‐Aryl‐2‐(chloroaryl)‐1,3‐dioxolanes, which is crucial in the synthesis of new ortho-functionalized benzophenone derivatives (Lukács, Porcs-Makkay, & Simig, 2004).

  • Photopolymerization Initiators : A 1,3-benzodioxole derivative has been synthesized and evaluated as a photoinitiator for free radical polymerization, as detailed by Kumbaraci et al. (2012). This application is crucial in materials science and polymer chemistry (Kumbaraci, Aydoğan, Talinli, & Yagcı, 2012).

  • Polymer Chemistry : Ghassemi and McGrath (2004) have synthesized high molecular weight poly(2,5-benzophenone) derivatives using 2,5-dichloro-4′-substituted benzophenones. These polymers have applications in creating membranes with high proton conductivity, relevant in fuel cell technology (Ghassemi & McGrath, 2004).

  • Synthesis of Intermediates in Fungicide Production : Xie Wei-sheng (2007) detailed the synthesis of an important intermediate in the production of the fungicide difenoconazole. This showcases the role of 1,3-dioxolane derivatives in agricultural chemistry (Xie Wei-sheng, 2007).

  • Development of Novel Photoinitiators : Wang Kemin et al. (2011) synthesized and characterized Benzophenone-di-1,3-dioxane as a novel initiator for free radical photopolymerization, indicating its potential in developing new materials (Wang Kemin, Jiang, Liu, Nie, & Yu, 2011).

Safety and Hazards

Safety precautions for handling 2,5-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area . It should be kept away from heat/sparks/open flames/hot surfaces .

Future Directions

The future directions for the use and study of 2,5-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone are not specified in the available resources. As it is used for research purposes , it may have potential applications in various scientific fields.

properties

IUPAC Name

(2,5-dichlorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O3/c17-12-5-6-14(18)13(9-12)15(19)10-1-3-11(4-2-10)16-20-7-8-21-16/h1-6,9,16H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJVSKJZVBPFJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645134
Record name (2,5-Dichlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-4'-(1,3-dioxolan-2-YL)benzophenone

CAS RN

898760-70-8
Record name Methanone, (2,5-dichlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Dichlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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